![molecular formula C19H18FN3O4S B2933730 Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-82-8](/img/structure/B2933730.png)
Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-d]pyridazine ring, a fluorophenyl group, and a butyramido group. It also contains an ester group attached to the pyridazine ring .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the heterocyclic ring, the introduction of the amide group, and the attachment of the ester group . The exact synthesis process for this specific compound would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups in the molecule provides multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques .Scientific Research Applications
Synthesis and Fluorescent Properties
One area of interest is the synthesis of structurally related compounds that demonstrate significant fluorescent properties. For example, the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones has been explored, with specific derivatives found to exhibit novel fluorescent characteristics. These compounds, due to their many binding sites and enhanced fluorescence intensity compared to their methyl analogues, have potential applications in fluorescent labeling and imaging technologies (Wu et al., 2006).
Antimicrobial Evaluation
Another significant application is in the development of antimicrobial agents. Research into the synthesis of new pyrimidine derivatives has shown that certain structures synthesized using Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate can exhibit antimicrobial properties. These findings indicate potential for the development of new antibiotics or disinfectants (Farag et al., 2008).
Enzymatic Activity Enhancement
Research has also delved into the role of similar compounds in enhancing enzymatic activity. For instance, derivatives prepared from Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate showed potent effects on increasing the reactivity of cellobiase, an enzyme crucial in the hydrolysis of cellulose. This suggests potential applications in biotechnology and industrial processes where enzymatic efficiency is crucial (Abd & Awas, 2008).
Heterocyclic Synthesis
The compound has been used as a precursor in the synthesis of various heterocyclic compounds, which are critical in the development of new pharmaceuticals. Research into the synthesis with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates has led to the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These findings have implications for the discovery and development of new drugs with potential therapeutic applications (Mohareb et al., 2004).
Antibacterial Agent Synthesis
Moreover, efforts in synthesizing new heterocyclic compounds containing a sulfonamido moiety from related precursors have resulted in compounds with high antibacterial activities. This research direction underscores the potential of such chemical structures in contributing to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Azab et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring new synthetic routes, investigating its interactions with various biological targets, and evaluating its potential uses in areas such as medicine or materials science .
properties
IUPAC Name |
ethyl 5-(butanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-3-5-14(24)21-17-15-13(10-28-17)16(19(26)27-4-2)22-23(18(15)25)12-8-6-11(20)7-9-12/h6-10H,3-5H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSZORRCVRSABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
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